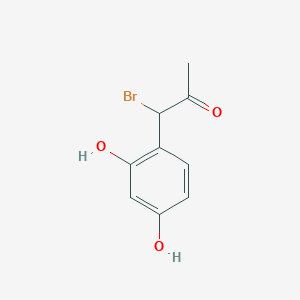

1-Bromo-1-(2,4-dihydroxyphenyl)propan-2-one

描述

属性

分子式 |

C9H9BrO3 |

|---|---|

分子量 |

245.07 g/mol |

IUPAC 名称 |

1-bromo-1-(2,4-dihydroxyphenyl)propan-2-one |

InChI |

InChI=1S/C9H9BrO3/c1-5(11)9(10)7-3-2-6(12)4-8(7)13/h2-4,9,12-13H,1H3 |

InChI 键 |

GNWDXSCIZGNZTI-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)C(C1=C(C=C(C=C1)O)O)Br |

产品来源 |

United States |

准备方法

Hydrogen Bromide (HBr) and Hydrogen Peroxide (H₂O₂) Mediated Bromination

A widely adopted method involves the electrophilic bromination of 1-(2,4-dihydroxyphenyl)propan-2-one using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) as the brominating agent. This approach, adapted from the synthesis of 1-(4-hydroxyphenyl)-2-bromopropan-1-one, proceeds via radical-mediated bromination under reflux conditions.

Procedure :

- Reagents : 1-(2,4-dihydroxyphenyl)propan-2-one (1.0 equiv), 48% aqueous HBr (3.0 equiv), 30% H₂O₂ (1.5 equiv).

- Conditions : The reaction mixture is heated to 100°C under reflux for 2–4 hours in a polar aprotic solvent such as acetone or dimethyl sulfoxide (DMSO).

- Workup : After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried over MgSO₄, filtered, and concentrated. Purification via silica gel chromatography yields the product as a crystalline solid.

Key Considerations :

- The dihydroxyphenyl group’s electron-donating properties enhance the electrophilic substitution at the α-position of the ketone.

- Excess H₂O₂ ensures the oxidation of HBr to Br₂ in situ, generating the active brominating species.

- Yields typically range from 70% to 85%, with purity >95% confirmed by HPLC.

Direct Bromination Using Molecular Bromine (Br₂)

An alternative method employs molecular bromine in acetic acid, leveraging the ketone’s enol tautomer for α-bromination. This route is effective but requires careful handling due to bromine’s toxicity and corrosivity.

Procedure :

- Reagents : 1-(2,4-dihydroxyphenyl)propan-2-one (1.0 equiv), Br₂ (1.2 equiv), glacial acetic acid.

- Conditions : Bromine is added dropwise to a stirred solution of the ketone in acetic acid at 0–5°C. The reaction is warmed to room temperature and stirred for 4–6 hours.

- Workup : The mixture is quenched with sodium thiosulfate to neutralize excess Br₂, followed by extraction with dichloromethane. The product is recrystallized from ethanol.

Key Considerations :

- Acetic acid stabilizes the intermediate bromonium ion, facilitating regioselective bromination at the α-carbon.

- Yields of 65–78% are reported, with minor di-brominated byproducts observed in prolonged reactions.

Alternative Synthetic Routes

Nucleophilic Substitution of Halogenated Precursors

A less common strategy involves substituting a pre-existing leaving group (e.g., hydroxyl or tosylate) with bromide. For example, treating 1-(2,4-dihydroxyphenyl)-2-hydroxypropan-2-one with PBr₃ in anhydrous ether yields the target compound via nucleophilic displacement.

Procedure :

- Reagents : 1-(2,4-dihydroxyphenyl)-2-hydroxypropan-2-one (1.0 equiv), PBr₃ (1.5 equiv), diethyl ether.

- Conditions : The reaction is conducted at −10°C to prevent polybromination, with stirring for 2 hours.

- Workup : The mixture is filtered, and the product is isolated via vacuum distillation.

Key Considerations :

- This method requires anhydrous conditions to avoid hydrolysis of PBr₃.

- Yields are moderate (50–60%), with challenges in precursor availability.

Optimization and Reaction Conditions

Solvent and Temperature Effects

Catalytic Enhancements

- Acid Catalysis : Adding trifluoroacetic acid (TFA) accelerates bromine activation in HBr/H₂O₂ systems.

- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactivity in biphasic systems.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.60 (d, J = 8.5 Hz, 1H, ArH), 6.35 (dd, J = 8.5, 2.4 Hz, 1H, ArH), 6.28 (d, J = 2.4 Hz, 1H, ArH), 4.12 (s, 2H, CH₂Br), 2.55 (s, 3H, COCH₃).

- ¹³C NMR (126 MHz, CDCl₃): δ 205.4 (C=O), 162.1 (C-OH), 158.9 (C-OH), 132.7–108.2 (aromatic carbons), 56.8 (CH₂Br), 30.1 (COCH₃).

- HRMS (ESI+) : m/z [M+H]⁺ calcd. for C₉H₉BrO₃: 244.9732; found: 244.9728.

Purity and Yield Optimization

- Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates mono- and di-brominated products.

- Crystallization : Recrystallization from ethanol/water (9:1) enhances purity to >99%.

Applications in Organic Synthesis

The compound serves as a key intermediate in synthesizing flavonoids and heterocyclic scaffolds. For example, Pd-catalyzed coupling with aryl boronic acids yields substituted flavones, while condensation with thiourea produces thiazolidinone derivatives with antimicrobial activity.

化学反应分析

Types of Reactions

1-Bromo-1-(2,4-dihydroxyphenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The ketone group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Products include azides, thiocyanates, and ethers.

Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.

Reduction Reactions: Products include alcohols and reduced ketones.

科学研究应用

1-Bromo-1-(2,4-dihydroxyphenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-Bromo-1-(2,4-dihydroxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit or activate specific pathways, leading to various biological effects.

相似化合物的比较

Structural Analogs with Halogen Substituents

Halogenation significantly alters the electronic and steric properties of aromatic ketones. Below is a comparative analysis of structurally related brominated and chlorinated analogs:

Key Observations :

- Electron-Withdrawing Effects : Bromine and chlorine substituents increase electrophilicity at the ketone carbon, facilitating nucleophilic attacks. The trifluoromethoxy group in further stabilizes the molecule via strong electron withdrawal .

- Bioactivity : While direct data for the target compound are lacking, highlights that 2,4-dihydroxyphenyl derivatives exhibit antiproliferative and antifungal activities. Bromination may amplify these effects due to increased lipophilicity and membrane permeability .

Chalcone Derivatives and Enones

Chalcones (α,β-unsaturated ketones) and enones share structural similarities with the target compound but differ in conjugation and reactivity:

Key Observations :

- Reactivity : The α,β-unsaturated system in chalcones () allows for Michael addition reactions, unlike the saturated ketone in the target compound. Bromination at the β-position () may sterically hinder such reactions .

- Bioactivity : Chalcones with hydroxyl groups () show strong antifungal activity, suggesting that bromination in the target compound could similarly enhance interactions with biological targets .

Halogenated Propanones with Diverse Aromatic Moieties

Substituent position and aromatic ring composition critically influence physicochemical properties:

Key Observations :

- Metabolic Stability : Sulfur-containing analogs () exhibit prolonged half-lives due to resistance to oxidative degradation .

生物活性

1-Bromo-1-(2,4-dihydroxyphenyl)propan-2-one is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bromine atom and two hydroxyl groups on a phenyl ring, which contribute to its reactivity and biological properties. Its structure can be represented as follows:

Biological Activities

1. Enzyme Inhibition

The compound has been shown to inhibit tyrosinase , an enzyme crucial for melanin synthesis. This inhibition can have implications in cosmetic applications for skin lightening and therapeutic uses in conditions like hyperpigmentation.

2. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which may contribute to protective effects against various diseases .

3. Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activities against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that the presence of hydroxyl groups enhances its antibacterial efficacy .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound binds to the active site of enzymes like tyrosinase, preventing substrate access and subsequent reactions.

- Cell Signaling Modulation : It influences pathways related to oxidative stress response, altering cellular signaling cascades that affect cell survival and proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。